N-(2-oxiranylmethoxy)phthalimide chemical structure and physical properties
N-(2-oxiranylmethoxy)phthalimide chemical structure and physical properties
An In-Depth Technical Guide to N-(2,3-Epoxypropyl)phthalimide: Synthesis, Properties, and Applications in Drug Development
Introduction
N-(2,3-Epoxypropyl)phthalimide, also known as N-Glycidylphthalimide, is a highly versatile bifunctional molecule that serves as a cornerstone intermediate in advanced organic synthesis. Its structure uniquely combines a reactive epoxide ring with a phthalimide-protected primary amine, offering a powerful toolkit for researchers in medicinal chemistry and materials science. The phthalimide group acts as an excellent "masked" source of ammonia, enabling the clean introduction of a primary amine, while the strained epoxide ring provides a site for stereospecific nucleophilic attack.[1][2] This dual functionality makes it an invaluable chiral building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), where precise control of stereochemistry and functionality is paramount.[1] This guide provides an in-depth analysis of its chemical structure, physical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
The foundational identity of a molecule is its structure. N-(2,3-Epoxypropyl)phthalimide consists of a phthalimide core connected via a nitrogen atom to a glycidyl (or oxiranylmethyl) group.
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IUPAC Name : 2-(oxiran-2-ylmethyl)isoindole-1,3-dione[3]
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Common Synonyms : N-Glycidylphthalimide, N-(2,3-Epoxypropyl)phthalimide[3]
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CAS Number : 5455-98-1[3]
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Molecular Formula : C₁₁H₉NO₃[3]
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SMILES : C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O[3]
Caption: Chemical structure of N-(2,3-Epoxypropyl)phthalimide.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is critical for its effective use in experimental settings. The properties of N-(2,3-Epoxypropyl)phthalimide are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |
| Melting Point | 102-105 °C | Data from commercial suppliers |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform). | General chemical principles |
| ¹H NMR | Spectral data available, showing characteristic peaks for aromatic protons of the phthalimide ring and aliphatic protons of the epoxypropyl group. | [3] |
| Infrared (IR) Spectroscopy | Expected to show strong characteristic absorption bands for the C=O stretching of the imide group (~1700-1770 cm⁻¹) and bands for the C-O-C stretching of the epoxide ring. | [3] |
| Mass Spectrometry | GC-MS data is available, which can be used to confirm the molecular weight and fragmentation pattern. | [3] |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for synthesizing N-substituted phthalimides is the Gabriel synthesis.[2][5] This method is prized for its ability to form primary amines cleanly, avoiding the over-alkylation that plagues direct alkylation of ammonia.[2][6]
Core Principle: The Gabriel Synthesis
The synthesis leverages phthalimide as a surrogate for ammonia. The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation by a moderately strong base like potassium carbonate or potassium hydroxide.[2][7] The resulting phthalimide anion is a potent nitrogen nucleophile but a weak base, which minimizes competing elimination reactions and prevents further alkylation of the product.[8]
The reaction proceeds via a standard S_N2 mechanism, where the phthalimide anion attacks an alkyl halide or a substrate with a good leaving group (e.g., a tosylate). For the synthesis of N-(2,3-Epoxypropyl)phthalimide, a common electrophile is epichlorohydrin.
Caption: General workflow for the synthesis of N-(2,3-Epoxypropyl)phthalimide.
Experimental Protocol: Synthesis via Gabriel Reaction
This protocol describes a representative procedure for the synthesis of N-(2,3-Epoxypropyl)phthalimide.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
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Addition of Electrophile: To the stirred solution, add epichlorohydrin (1.1 eq) dropwise at room temperature.
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Causality Note: Using a slight excess of the electrophile ensures complete consumption of the more valuable phthalimide salt. DMF is an ideal solvent as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion for the S_N2 reaction.[9]
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Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Reactivity and Synthetic Utility
The synthetic power of N-(2,3-Epoxypropyl)phthalimide stems from its two distinct reactive sites, which can be addressed sequentially.
A. Nucleophilic Ring-Opening of the Epoxide
The three-membered epoxide ring is highly strained and susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, thiols, alcohols, azides). This reaction is often regioselective, with the nucleophile typically attacking the less sterically hindered terminal carbon of the epoxide. When using the chiral (S)- or (R)-enantiomer of N-glycidylphthalimide, this reaction proceeds with high stereospecificity, allowing for the introduction of a new stereocenter. This makes it a critical tool in asymmetric synthesis.[1]
B. Deprotection of the Phthalimide Group
The phthalimide group serves as a robust protecting group for the primary amine.[5] It can be readily removed under mild conditions, most commonly via hydrazinolysis (the Ing-Manske procedure).[2][7] Treatment with hydrazine (NH₂NH₂) in a solvent like ethanol at reflux cleaves the imide C-N bonds, liberating the free primary amine and forming a stable phthalhydrazide precipitate, which can be easily removed by filtration.[6][8]
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- 4. Pharma Grade N-(2-Hydroxyethyl)phthalimide 3891-07-4 | Bulk Raw Material Manufacturer & Supplier Europe, Asia [papchemlifesciences.com]
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- 7. Phthalimide - Wikipedia [en.wikipedia.org]
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